molecular formula C15H19FN2O3 B7873185 3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid

3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid

Cat. No.: B7873185
M. Wt: 294.32 g/mol
InChI Key: VJOOKXGBQUQEDI-UHFFFAOYSA-N
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Description

3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid is a complex organic compound that features a piperidine ring substituted with a fluoroaniline group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid typically involves multiple steps, starting with the preparation of the fluoroaniline derivative. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the piperidine ring can provide structural rigidity and specificity. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluoroaniline derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets 3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both a fluoroaniline group and a piperidine ring allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[1-[(3-fluorophenyl)carbamoyl]piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c16-12-4-1-5-13(9-12)17-15(21)18-8-2-3-11(10-18)6-7-14(19)20/h1,4-5,9,11H,2-3,6-8,10H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOOKXGBQUQEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC(=CC=C2)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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